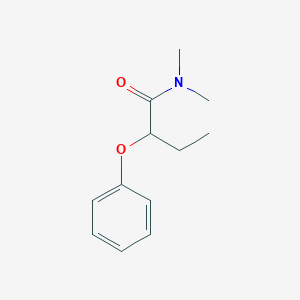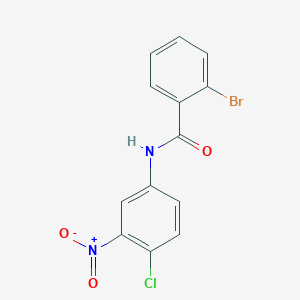![molecular formula C25H22N2O3 B11027033 2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11027033.png)
2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyphenethyl group, and an isoquinolinecarboxamide moiety.
Preparation Methods
The synthesis of 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the isoquinoline core, followed by the introduction of the benzyl and hydroxyphenethyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for therapeutic purposes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
- N-[(3AS,4R,6S,6AR)-四氢-6-羟基-2,2-二甲基-4H-环戊烯并-1,3-二氧戊环-4-基]氨基甲酸苄酯
- Benzyl ( (3aS,4R,6S,6aR)-6-hydroxy-2,2-diMethyltetrahydro-3aH-cyclopenta [1,3]-dioxol-4yl)carbaMate
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and potential applications. The uniqueness of 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c28-20-12-10-18(11-13-20)14-15-26-24(29)23-17-27(16-19-6-2-1-3-7-19)25(30)22-9-5-4-8-21(22)23/h1-13,17,28H,14-16H2,(H,26,29) |
InChI Key |
YUXQBVHFNFAYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11026962.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026964.png)
![4-methyl-7-(2-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026968.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026971.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11026976.png)


![(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026996.png)
![ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11027002.png)
![4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B11027013.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11027022.png)
![7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027026.png)
![2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027030.png)
